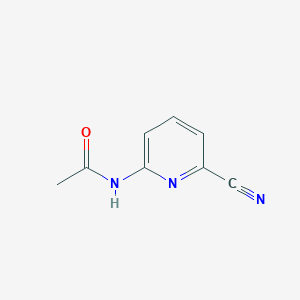

N-(6-cyanopyridin-2-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

N-(6-cyanopyridin-2-yl)acetamide |

InChI |

InChI=1S/C8H7N3O/c1-6(12)10-8-4-2-3-7(5-9)11-8/h2-4H,1H3,(H,10,11,12) |

InChI Key |

NYOWYJIDTZSFLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=N1)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N 6 Cyanopyridin 2 Yl Acetamide

Historical Perspectives on the Synthesis of Cyanopyridine Derivatives

The synthesis of cyanopyridine derivatives, a crucial class of intermediates in organic and medicinal chemistry, has historically relied on several foundational methods. ijpsr.com These approaches primarily involved the introduction of a cyano group onto a pre-existing pyridine (B92270) ring.

One of the earliest and most straightforward methods is the nucleophilic substitution of a halogen atom on the pyridine ring with a cyanide salt. google.comgoogle.com This typically involved reacting a halopyridine, such as a 2-bromopyridine (B144113) or 2-chloropyridine (B119429) derivative, with a metal cyanide like cuprous cyanide (CuCN) in a polar aprotic solvent such as dimethylformamide (DMF). google.com However, these early methods often required harsh reaction conditions, the use of toxic heavy metals, and presented challenges in product purification and solvent recovery, particularly on an industrial scale. google.com

Another significant historical method is the ammoxidation of methylpyridines (picolines). google.com In this gas-phase reaction, a mixture of a methylpyridine, ammonia, and air is passed over a catalyst at high temperatures (320-390 °C) to convert the methyl group directly into a nitrile group. google.com

Direct cyanation of the pyridine ring itself was also explored. This could be achieved by activating the pyridine ring, for instance, by converting it to a pyridine N-oxide or an N-alkylpyridinium salt, to make it more susceptible to nucleophilic attack by a cyanide ion. google.com For example, pyridines could be converted to their corresponding 2-cyano derivatives by treatment with nitric acid and trifluoroacetic anhydride, followed by the addition of aqueous potassium cyanide. researchgate.net

These foundational methods, while effective, often suffered from drawbacks such as low yields, the need for multiple steps, or the use of hazardous materials, prompting the development of more efficient and safer synthetic routes. google.com

Table 1: Overview of Historical Cyanation Methods for Pyridine Derivatives

| Method | Reagents & Conditions | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|

| Halogen Substitution | Halopyridine, Cuprous Cyanide (CuCN), DMF, High Temperature | Direct conversion of readily available halopyridines. | Use of toxic heavy metals, harsh conditions, difficult solvent recovery. | google.com |

| Ammoxidation | Methylpyridine, Ammonia, Air, Vanadium-Titanium Catalyst, 320-390 °C | Utilizes simple starting materials. | High energy requirements, gas-phase reaction setup. | google.com |

| Direct Cyanation | Pyridine, Nitric Acid, Trifluoroacetic Anhydride, KCN(aq) | Direct functionalization of the pyridine ring. | Requires pre-activation of the pyridine ring. | researchgate.net |

Classical Synthetic Approaches to N-(6-cyanopyridin-2-yl)acetamide

The synthesis of the target molecule, this compound, classically proceeds via the formation of an amide bond between the 2-amino group of a cyanopyridine precursor and an acetylating agent. This is typically achieved through standard condensation and amidation reactions.

Condensation Reactions

Condensation reactions for the formation of this compound involve the joining of two molecules, the 2-amino-6-cyanopyridine precursor and an acetyl group donor, with the elimination of a small molecule like water or acetic acid. A common and direct method is the reaction of 2-amino-6-cyanopyridine with acetic anhydride. In this process, the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer steps result in the formation of the stable amide bond and acetic acid as a byproduct. This type of acetylation is a well-established and widely used transformation in organic synthesis. nih.gov

Amidation Strategies

Amidation strategies focus specifically on the formation of the amide linkage. The most direct approach is the N-acylation of 2-amino-6-cyanopyridine. nih.gov This can be accomplished using various acetylating agents. A highly reactive agent is acetyl chloride, which readily reacts with the amino group in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl generated during the reaction.

Alternatively, the reaction can be performed using acetic acid as the acetyl source. However, this requires the use of a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. The coupling agent reacts with acetic acid to form a highly reactive intermediate, which is then readily attacked by the amino group of the 2-amino-6-cyanopyridine to form the desired acetamide (B32628). smolecule.com

Modern and Optimized Synthetic Protocols for this compound

To overcome the limitations of classical methods, modern synthetic chemistry has introduced more efficient technologies. Microwave-assisted synthesis and transition metal-catalyzed reactions represent significant advancements in the synthesis of this compound and its precursors.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov The direct coupling of microwave energy with the polar molecules in the reaction mixture allows for rapid and uniform heating, which can significantly enhance reaction rates.

In the context of synthesizing this compound, microwave irradiation can be applied to the classical amidation reaction. By heating a mixture of 2-amino-6-cyanopyridine and an acetylating agent (e.g., acetic anhydride) in a suitable solvent under microwave conditions, the reaction time can be reduced from several hours to mere minutes. nih.govnih.gov This rapid, high-yield process is highly advantageous for chemical library synthesis and process optimization.

Table 2: Comparison of Conventional vs. Microwave-Assisted Amidation (Illustrative)

| Parameter | Conventional Heating | Microwave Irradiation | Source(s) |

|---|---|---|---|

| Reaction Time | Several hours | 5 - 40 minutes | nih.govnih.gov |

| Reaction Temperature | Typically reflux temperature of the solvent | Can reach high temperatures (e.g., 150 °C) in sealed vessels | nih.gov |

| Yield | Moderate to good | Good to excellent | nih.gov |

| Energy Input | Indirect heating via convection | Direct dielectric heating | |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is primarily employed in the synthesis of the key precursor, 2-amino-6-cyanopyridine, from a corresponding 2-amino-6-halopyridine. While older methods relied on stoichiometric amounts of copper cyanide (the Rosenmund-von Braun reaction), modern approaches utilize catalytic systems involving palladium or nickel, which offer greater efficiency and substrate scope. google.com

Multi-Component Reactions in Cyanopyridine-Acetamide Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like this compound from simple starting materials in a single step. While a direct one-pot synthesis for this specific compound is not extensively documented, the synthesis of the core 2-amino-3-cyanopyridine (B104079) structure is well-established through MCRs. These reactions typically involve the condensation of an aldehyde, malononitrile (B47326), a ketone, and ammonium (B1175870) acetate (B1210297). mdpi.com

A plausible MCR strategy for a precursor to this compound could involve a three-component reaction. For instance, the heteroannulation of a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate in an alcoholic solvent can produce polysubstituted pyridines with high regioselectivity under mild, acid-free conditions. organic-chemistry.org This approach simplifies the synthesis by avoiding harsh conditions often required in traditional methods. organic-chemistry.org Another one-pot method involves the reaction of cyanoacetamide, substituted aryl aldehydes, and malononitrile in the presence of piperidine (B6355638) to yield cyanopyridones. researchgate.net

Furthermore, the synthesis of 2-amino-3-cyanopyridine derivatives has been successfully achieved via a one-pot, four-component reaction of aromatic aldehydes, malononitrile, acetophenone (B1666503) derivatives, and ammonium acetate. researchgate.net These MCRs provide a versatile platform for generating a library of substituted cyanopyridines, which can then be further functionalized to the desired acetamide.

A proposed multi-component pathway to a precursor of this compound is outlined below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Aldehyde | Malononitrile | Ketone/Ammonium Acetate | Nanostructured Diphosphate (B83284) | 2-Amino-3-cyanopyridine derivative |

This table illustrates a general scheme for the synthesis of the key cyanopyridine core, which can be subsequently N-acetylated to yield the final product.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the use of solvent-free reaction conditions and the development of efficient, recyclable catalysts.

Solvent-Free Reaction Conditions

Solvent-free synthesis offers significant environmental benefits by reducing waste, lowering costs, and simplifying purification processes. researchgate.net The direct amination of halopyridines has been achieved in good to high yields under solvent-free conditions using computer-controlled microwave irradiation without a transition metal catalyst. researchgate.net This nucleophilic aromatic substitution (SNAr) method is effective for coupling halopyridines with amines. researchgate.net

Similarly, the synthesis of 2-amino-3-cyanopyridine derivatives has been accomplished under solvent-free conditions at 80°C using a nanostructured diphosphate catalyst, affording high yields in a short reaction time. mdpi.com Iron(III) chloride has also been shown to be an effective catalyst for the direct amidation of esters under solvent-free conditions. mdpi.com These examples demonstrate the feasibility of adapting solvent-free protocols for the synthesis of this compound, particularly for the amidation step. A transition-metal-free and solvent-free approach for the direct amidation of unactivated esters with amines has also been developed using NaOtBu, which often circumvents the need for chromatographic purification. rsc.org

Catalyst Efficiency and Recyclability

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of cyanopyridine derivatives, several recyclable nanocatalysts have been reported. For instance, a superparamagnetic recyclable nanocatalyst, Fe₃O₄@THAM-Mercaptopyrimidine, has been utilized for the synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. orgchemres.org This catalyst can be easily separated using an external magnet and reused multiple times without significant loss of activity. orgchemres.org

The following table summarizes the use of recyclable catalysts in the synthesis of related compounds:

| Catalyst | Reaction | Recyclability | Reference |

| Fe₃O₄@THAM-Mercaptopyrimidine | Synthesis of 2-amino-3-cyanopyridines | Reusable with external magnet | orgchemres.org |

| Nanostructured Na₂CaP₂O₇ | One-pot synthesis of 2-amino-3-cyanopyridines | Reusable heterogeneous catalyst | mdpi.com |

Reaction Mechanism Elucidation in this compound Formation

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and improving yields. The formation of this compound likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution is a key reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups like the cyano group in the target molecule. researchgate.net The reaction typically proceeds via a two-step addition-elimination mechanism. nih.gov First, the nucleophile (in this case, an acetamide precursor or an amine that is later acetylated) attacks the carbon atom bearing the leaving group (e.g., a halogen) on the pyridine ring. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The presence of the electron-withdrawing cyano group at the 6-position is crucial as it stabilizes this intermediate by delocalizing the negative charge. researchgate.net In the second step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored. nih.gov

Computational studies using Density Functional Theory (DFT) have been employed to model the reaction pathways of similar SNAr reactions, confirming that electron-withdrawing groups like nitro groups stabilize the transition state and lower the activation energy for the nucleophilic attack. researchgate.net

Role of Intermediates and Transition States

The Meisenheimer complex is a critical intermediate in the SNAr pathway. researchgate.net It is a 1:1 adduct formed between the electron-deficient aromatic ring and the nucleophile. researchgate.net While often transient, stable Meisenheimer complexes have been isolated and characterized. researchgate.net Recent studies, however, have sparked a debate on whether these are always true intermediates or, in some cases, transition states, especially in concerted SNAr reactions. nih.gov

Computational analyses provide valuable insights into the structure and energy of transition states. chemrxiv.orgmdpi.com For the formation of this compound, the transition state for the nucleophilic attack would involve the partial formation of the new carbon-nitrogen bond and partial breaking of the bond to the leaving group. The stability of this transition state is significantly influenced by the electronic effects of the substituents on the pyridine ring. DFT calculations on related systems have shown that the transition state is stabilized by the presence of electron-withdrawing groups, which facilitates the reaction. researchgate.net

The following table lists the key species involved in the proposed SNAr mechanism for the formation of a precursor to this compound:

| Species | Description | Role in Reaction |

| 2-Halo-6-cyanopyridine | Starting material | Electrophile |

| Acetamide/Amine | Nucleophile | Attacking species |

| Meisenheimer Complex | Anionic σ-complex | Intermediate |

| Transition State | High-energy state | Point of maximum energy during bond formation/breaking |

| This compound | Final product | Substituted pyridine |

Stereoselective Synthesis Approaches (If Applicable to Derivatives)

While direct stereoselective synthetic routes for this compound are not extensively documented, the principles of asymmetric synthesis can be applied to its derivatives, particularly where chirality is introduced into the molecule. Research into related heterocyclic compounds provides a foundation for potential stereoselective approaches. These strategies often involve the use of chiral catalysts, auxiliaries, or starting materials to control the three-dimensional arrangement of atoms.

One potential area for introducing stereoselectivity in derivatives of this compound is through modifications of the pyridine ring or the acetamide group, leading to the formation of stereocenters. For instance, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines has been achieved starting from a chiral 2-cyano-6-phenyloxazolopiperidine. nih.gov This methodology involves the diastereoselective reduction of an intermediate imino bicyclic system, demonstrating that stereocontrol can be exerted on a cyanopyridine-like scaffold.

Furthermore, the development of catalytic enantioselective methods for N-C axially chiral compounds offers another avenue for creating stereoisomeric derivatives. nih.govmdpi.com Although not directly applied to this compound, these techniques, often employing chiral palladium catalysts, could potentially be adapted for derivatives where restricted rotation around a newly formed N-C bond leads to atropisomerism.

The broader field of asymmetric synthesis of heterocyclic compounds also presents viable strategies. For example, highly stereoselective syntheses of complex fused heterocycles with multiple stereocenters have been developed, showcasing the ability to achieve high levels of stereocontrol in the formation of nitrogen-containing ring systems. rsc.org Additionally, the use of metal complexes, such as nickel(II) complexes, has proven effective in the asymmetric synthesis of various chiral amino acids, including those with heterocyclic moieties. cas.cn Such approaches could inspire the design of stereoselective syntheses for derivatives of this compound bearing chiral side chains.

Table 1: Examples of Stereoselective Synthesis Approaches Applicable to Heterocyclic Derivatives

| Approach | Key Feature | Potential Application to Derivatives | Reference |

| Diastereoselective Reduction | Use of a chiral starting material to direct the stereochemical outcome of a reduction step. | Introduction of stereocenters on a modified pyridine ring. | nih.gov |

| Catalytic Enantioselective N-Allylation | Creation of N-C axial chirality using a chiral palladium catalyst. | Synthesis of atropisomeric derivatives with restricted bond rotation. | mdpi.com |

| Asymmetric Synthesis with Metal Complexes | Utilization of chiral metal complexes to induce enantioselectivity. | Formation of derivatives with chiral amino acid-like side chains. | cas.cn |

| Internal Redox/Diels-Alder Sequence | Construction of complex fused heterocycles with high stereocontrol. | Advanced derivatization involving the formation of multiple stereocenters. | rsc.org |

Advanced Structural Characterization and Elucidation of N 6 Cyanopyridin 2 Yl Acetamide

Spectroscopic Analysis for Structural Confirmation3.1.1. High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy3.1.1.1. ¹H NMR Spectral Interpretation 3.1.1.2. ¹³C NMR Spectral Interpretation 3.1.1.3. Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)3.1.2. Infrared (IR) Spectroscopy for Functional Group Analysis3.1.3. Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Without access to the primary spectral data, a scientifically rigorous discussion and interpretation for each of these subsections cannot be provided at this time. The generation of detailed data tables and in-depth research findings as requested is therefore not possible.

Further research in specialized, non-public chemical archives or the future publication of studies involving the synthesis and characterization of N-(6-cyanopyridin-2-yl)acetamide would be required to complete a comprehensive report on its advanced structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of this compound can be understood by analogy with related chromophoric systems, such as cyanopyridines and N-phenylacetamide. The UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions originating from the pyridine (B92270) ring and the acetamide (B32628) group.

Studies on similar 3-cyano-2(1H)-pyridone derivatives have shown absorption bands in the UV region. rsc.org For instance, computational studies using Density Functional Theory (DFT) on related cyanopyridine structures help in elucidating the nature of electronic transitions. rsc.org The presence of the cyano group, a strong electron-withdrawing group, and the acetamido group, which can act as a π-donor, influences the energy of the molecular orbitals and consequently the absorption maxima (λ_max). The electronic properties of this compound are therefore a composite of the electronic features of its constituent functional groups, leading to a unique spectroscopic signature.

A hypothetical UV-Vis data table based on analogous compounds is presented below:

| Compound | Solvent | λ_max (nm) | Transition Type |

| N-phenylacetamide | Ethanol (B145695) | 242 | π → π |

| 2-Cyanopyridine (B140075) | Cyclohexane | 235, 274 | π → π |

| This compound (Expected) | Ethanol | ~240-250, ~270-280 | π → π * |

X-ray Crystallography for Solid-State Structural Determination

The solid-state structure of this compound, while not directly available, can be inferred from crystallographic studies of its constituent substructures: cyanopyridines and acetamides.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystal. For this compound, this analysis would reveal key structural parameters. Based on studies of related compounds, such as 2-acetylpyridine (B122185) derivatives and other cyanopyridine systems, a monoclinic crystal system is a plausible arrangement. rsc.orgresearchgate.net

Key expected crystallographic parameters are summarized in the table below, based on data from analogous structures:

| Parameter | Expected Value/System |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (a common space group for organic molecules) |

| Z (molecules per unit cell) | 4 |

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is dictated by the rotational freedom around the C-N amide bond and the C-C bond connecting the pyridine ring to the acetamide nitrogen. The planarity of the amide group is a well-established feature. Conformational analysis of similar molecules, such as flavonoid analogues containing hydroxyl and carbonyl groups, often reveals the presence of intramolecular hydrogen bonds that stabilize specific conformers. mdpi.com In this compound, the relative orientation of the cyanopyridine ring and the acetamide group will be influenced by steric hindrance and weak intramolecular interactions. It is anticipated that the molecule will adopt a largely planar conformation to maximize π-conjugation, with a possible twist between the pyridine ring and the acetamide plane.

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding is expected to be a dominant force in the supramolecular assembly of this compound. The N-H group of the acetamide is a potent hydrogen bond donor, while the carbonyl oxygen, the nitrogen of the pyridine ring, and the nitrogen of the cyano group are potential hydrogen bond acceptors. youtube.comchegg.com

Analysis of related structures, such as pyridinecarboxamides, reveals the formation of robust hydrogen-bonded synthons. mdpi.com In the crystal lattice of this compound, it is highly probable that intermolecular N-H···O=C hydrogen bonds will form between the amide groups of adjacent molecules, leading to the creation of one-dimensional chains or tapes. Furthermore, weaker C-H···N interactions involving the pyridine ring or the cyano group could also contribute to the stability of the crystal packing.

| Potential Hydrogen Bond | Donor | Acceptor | Expected Distance (Å) |

| N-H···O=C | Amide N-H | Amide C=O | 2.8 - 3.0 |

| C-H···N | Pyridine C-H | Pyridine N | 3.2 - 3.5 |

| C-H···N | Pyridine C-H | Cyano N | 3.2 - 3.5 |

π-π Stacking Interactions and Crystal Packing Motifs

The planar aromatic nature of the cyanopyridine ring in this compound makes it susceptible to π-π stacking interactions. Studies on the crystal packing of 2-cyanopyridine and 4-cyanopyridine (B195900) have demonstrated the prevalence of such interactions. researchgate.net These interactions, where the electron-rich π systems of adjacent pyridine rings overlap, play a crucial role in stabilizing the crystal structure. The packing motif is likely to involve offset or slipped-stack arrangements to minimize electrostatic repulsion. The interplay between hydrogen bonding and π-π stacking will ultimately define the three-dimensional architecture of the crystal.

Vibrational Spectroscopy for Molecular Dynamics (e.g., Raman Spectroscopy)

Vibrational spectroscopy, particularly Raman spectroscopy, provides valuable information about the molecular vibrations and thus the functional groups present in this compound. The Raman spectrum is expected to show characteristic bands for the pyridine ring, the acetamide group, and the nitrile group.

Theoretical calculations, such as DFT, on related molecules like the pyridine-borane complex, have been used to assign vibrational modes. nih.gov For this compound, key expected Raman shifts are detailed below:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyridine Ring | Ring stretching | ~1600, ~1580 |

| Ring breathing | ~1000 | |

| Acetamide | C=O stretching | ~1660 |

| N-H bending | ~1550 | |

| C-N stretching | ~1300 | |

| Nitrile | C≡N stretching | ~2230 |

The precise positions of these bands can be influenced by the electronic environment and intermolecular interactions within the crystal lattice.

Computational and Theoretical Investigations of N 6 Cyanopyridin 2 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and associated characteristics of the compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for a molecule of this size. DFT calculations focus on the electron density to determine the ground-state energy and other properties of the system.

Theoretical studies on related heterocyclic compounds often utilize DFT to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.net For N-(6-cyanopyridin-2-yl)acetamide, DFT calculations would typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a detailed and accurate description of its electronic ground state. researchgate.net These calculations reveal the distribution of electron density, which is fundamental to understanding the molecule's stability and reactivity. The results of such analyses can be compared with experimental data, where available, to validate the computational model. researchgate.net

Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Analysis

| Category | Examples | Purpose |

| DFT Functionals | B3LYP, PBE0, M06-2X | Approximates the exchange-correlation energy, a key component of the total electronic energy. |

| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | Describes the atomic orbitals used to construct the molecular orbitals. Larger basis sets provide more accuracy. |

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.netchalcogen.ro The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the more electron-rich acetamide (B32628) and pyridine (B92270) ring portions, while the LUMO is likely concentrated around the electron-withdrawing cyano group. rsc.org This separation of FMOs is characteristic of donor-acceptor systems. rsc.org The analysis of these orbitals provides insight into the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Interpretation of Frontier Molecular Orbital Properties

| Parameter | Significance | Implication for this compound |

| HOMO Energy | Represents the electron-donating ability. Higher energy indicates a better electron donor. | The lone pairs on the nitrogen and oxygen atoms of the acetamide group contribute significantly to the HOMO. |

| LUMO Energy | Represents the electron-accepting ability. Lower energy indicates a better electron acceptor. | The π* orbital of the cyano group and the pyridine ring are expected to be the main contributors to the LUMO. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. nih.gov | The presence of both electron-donating (acetamide) and electron-withdrawing (cyano-pyridine) moieties suggests a moderate to small energy gap, indicating potential for chemical reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. deeporigin.com It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. MEP maps use a color scale, typically with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netlibretexts.org

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the cyano group and the oxygen atom of the carbonyl group due to their high electronegativity and lone pairs of electrons. nih.gov These are the primary sites for interactions with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the amide N-H proton, making it a potential hydrogen bond donor site. nih.gov

Neutral Potential (Green): Generally found over the carbon framework of the pyridine ring.

This map is invaluable for predicting intermolecular interactions, such as how the molecule might bind to a biological target or how it will interact with solvent molecules. deeporigin.comscispace.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and thermodynamic properties of a system, offering insights that are not accessible from static quantum chemical calculations. mdpi.com

This compound possesses several rotatable bonds, primarily the C-N bond linking the pyridine ring to the acetamide group and the amide C-N bond. Rotation around these bonds gives rise to different conformers, each with a specific energy. Conformational landscape analysis aims to identify the most stable (lowest energy) conformers and the energy barriers between them.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects by including solvent molecules explicitly in the simulation box or by using an implicit solvent model that approximates the solvent as a continuous medium.

For a polar molecule like this compound, simulations in a polar solvent like water would reveal the formation of specific hydrogen bonds between the solvent and the molecule's electronegative atoms (carbonyl oxygen, cyano nitrogen) and the amide hydrogen. These interactions stabilize the solute and can influence its preferred conformation. By analyzing the radial distribution functions from the simulation, one can quantify the structuring of solvent molecules around different parts of the solute, providing a detailed picture of solvation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Currently, there are no published computational studies that provide predicted Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) frequencies for this compound. Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used to complement experimental spectroscopic data, aiding in signal assignment and structural elucidation. For instance, in studies of similar heterocyclic compounds, researchers have successfully used DFT methods to calculate and correlate theoretical vibrational frequencies and NMR chemical shifts with experimental findings. However, such specific data for this compound is absent from the current body of scientific literature.

Reaction Pathway Modeling and Energy Profiling

Information regarding the reaction pathway modeling and energy profiling for the synthesis or degradation of this compound is not available. This type of computational analysis is crucial for understanding reaction mechanisms, identifying transition states, and determining the kinetic and thermodynamic feasibility of chemical processes. While such studies have been conducted for other pyridine derivatives, the specific energetic landscape of reactions involving this compound remains unexplored in computational models.

Intermolecular Interaction Energy Calculations

There is a lack of research on the calculation of intermolecular interaction energies for this compound. These calculations are vital for understanding the solid-state packing of molecules, predicting crystal structures, and explaining physical properties such as melting point and solubility. Techniques like Hirshfeld surface analysis are often employed to visualize and quantify intermolecular contacts. Without dedicated computational studies, the nature and strength of the non-covalent interactions governing the supramolecular assembly of this compound can only be inferred from general principles rather than specific quantitative analysis.

Chemical Reactivity, Derivatization, and Functionalization of N 6 Cyanopyridin 2 Yl Acetamide

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of a cyano group (-CN) and an acetamido group (-NHCOCH₃) at the C6 and C2 positions, respectively, further modulates this reactivity.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) on pyridine is significantly slower than on benzene (B151609) and typically requires harsh conditions. The nitrogen atom deactivates the ring towards electrophilic attack. youtube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, which strongly enhances this deactivation. youtube.com

Nucleophilic Aromatic Substitution Studies at Different Positions

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position. youtube.comyoutube.comyoutube.com The positions ortho and para to the ring nitrogen (C2/C6 and C4) are the most electron-deficient and, therefore, the most activated towards nucleophilic attack. youtube.comstackexchange.com

In the case of N-(6-cyanopyridin-2-yl)acetamide, the C2 and C6 positions are already substituted. However, if a derivative containing a leaving group, such as a halogen, were at the C3, C4, or C5 position, its susceptibility to nucleophilic displacement would be influenced by the existing substituents. The strong electron-withdrawing cyano group at C6 significantly activates the ring for SNAr. Studies on related halopyridines show that they readily react with various nucleophiles, including amines, alkoxides, and thiolates, to yield substituted pyridines. youtube.comsci-hub.se The reactivity of halopyridines in SNAr reactions is often high, with reactions sometimes completing within minutes, especially under microwave irradiation. sci-hub.se For pyridinium (B92312) ions, the reactivity order for leaving groups in nucleophilic substitution has been observed as 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov

| Reactant Type | Nucleophile | Typical Conditions | Potential Product Type |

|---|---|---|---|

| 2-Halopyridine | Amines (e.g., Piperidine) | Heat, often in a solvent like ethanol (B145695) or NMP | 2-Aminopyridine derivative |

| 2-Halopyridine | Alkoxides (e.g., NaOCH₃) | Heat, in corresponding alcohol | 2-Alkoxypyridine derivative |

| 2-Halopyridine | Thiolates (e.g., PhSNa) | Microwave irradiation, HMPA or NMP | 2-Thioetherpyridine derivative |

Transformations Involving the Cyano Group

The cyano group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition.

Hydrolysis and Amidation Reactions

The cyano group (nitrile) can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. libretexts.org

Acid Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. google.comlibretexts.org In the case of this compound, this would yield 6-acetamidopyridine-2-carboxylic acid. It is important to control the temperature during the hydrolysis of cyanopyridines to prevent decarboxylation of the resulting carboxylic acid. google.com

Base Hydrolysis: Treatment with an aqueous base, like sodium hydroxide, followed by acidification, also yields the carboxylic acid. google.comlibretexts.org Without the final acidification step, the carboxylate salt is formed. libretexts.org Careful control of conditions, particularly using milder conditions, can sometimes allow the reaction to be stopped at the intermediate amide stage, yielding N-(6-carbamoylpyridin-2-yl)acetamide. chemicalbook.com

| Reaction | Reagents | Product Functional Group | Example Product Name |

|---|---|---|---|

| Complete Hydrolysis | H₃O⁺, heat or 1. NaOH, heat; 2. H₃O⁺ | Carboxylic Acid | 6-Acetamidopyridine-2-carboxylic acid |

| Partial Hydrolysis | Mild acid or base, controlled conditions | Amide | N-(6-carbamoylpyridin-2-yl)acetamide |

Reduction to Amines

The cyano group can be reduced to a primary amine (aminomethyl group). This is a common transformation in organic synthesis.

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. google.comillinois.edu This would convert this compound to N-(6-(aminomethyl)pyridin-2-yl)acetamide.

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. askfilo.comyoutube.comlibretexts.org The reaction is typically carried out in an ether solvent, followed by an aqueous workup to yield the final amine product. youtube.com

Cycloaddition Reactions (e.g., for Triazole Formation)

While the prompt mentions triazole formation, the most common cycloaddition reaction for a cyano group involves an azide (B81097) to form a tetrazole ring. wikipedia.org The formation of 1,2,3-triazoles typically proceeds via the Huisgen [3+2] cycloaddition between an azide and an alkyne, not a nitrile. wikipedia.org

The reaction of a nitrile with an azide ion (N₃⁻) is a well-established method for synthesizing 5-substituted tetrazoles. This [3+2] cycloaddition reaction can be facilitated by the use of Lewis acids like zinc(II) or manganese(II) salts, or by using organotin azides. rsc.orggoogle.comresearchgate.net The reaction involves the 1,3-dipolar addition of the azide to the nitrile. For this compound, this reaction would lead to the formation of N-(6-(1H-tetrazol-5-yl)pyridin-2-yl)acetamide. These reactions can often be performed at room temperature when catalyzed by a metal salt. rsc.org

Modifications at the Acetamide (B32628) Moiety

The acetamide group, -NHC(O)CH₃, offers several sites for chemical modification, including the nitrogen atom and the carbonyl group. These transformations can alter the compound's physical and chemical properties, as well as its biological activity.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the acetamide group is generally less nucleophilic than a free amino group due to the electron-withdrawing effect of the adjacent carbonyl group. However, under appropriate conditions, it can undergo N-alkylation and N-acylation.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen typically requires a strong base to deprotonate the N-H bond, followed by reaction with an alkyl halide. The increased acidity of the amide proton compared to an amine facilitates this reaction. While direct N-alkylation of this compound has not been extensively reported, related methodologies for N-alkylation of amines with alcohols catalyzed by cobalt(II) complexes suggest potential pathways. rsc.org Another relevant strategy involves the reaction of 2-halopyridines with ethyl bromoacetate (B1195939) to form N-alkylated pyridinium salts, which can then be converted to N-alkenyl-2-pyridones. acs.org This suggests that the pyridine nitrogen might compete with the acetamide nitrogen for alkylation, depending on the reaction conditions.

N-Acylation: Further acylation of the acetamide nitrogen to form a diacetamide (B36884) is also possible, although it can be challenging. The formation of N,N-diacetylated aminopyrimidines has been observed, indicating that such transformations can occur on related heterocyclic systems. researchgate.net

| Reactant (Analogous) | Reagent | Product (Analogous) | Conditions | Reference |

| 2-Halopyridine | Ethyl bromoacetate | N-(Ethoxycarbonylmethyl)-2-halopyridinium salt | 85 °C, 24 h | acs.org |

| Amine | Primary/Secondary Alcohol | N-Alkylated Amine | Co(II) complex catalyst | rsc.org |

This table presents analogous reactions as direct N-alkylation/acylation data for this compound is limited.

Transformations of the Carbonyl Group

The carbonyl group of the acetamide moiety is susceptible to reduction, which can lead to the corresponding ethylamine (B1201723) derivative.

| Reactant Type | Reagent | Product Type | Notes |

| Secondary Amide | Lithium Aluminum Hydride (LiAlH₄) | Secondary Amine | A strong, non-selective reducing agent. |

| Secondary Amide | Borane (BH₃) | Secondary Amine | A more selective reducing agent than LiAlH₄. |

This table outlines general reagents for the transformation of the carbonyl group in amides.

Regioselective Functionalization Strategies

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the strong electron-withdrawing effect of the 6-cyano group. This deactivation influences the regioselectivity of electrophilic aromatic substitution reactions. The acetamido group at the 2-position, being an ortho-, para-director, can direct incoming electrophiles.

One of the most powerful methods for the regioselective functionalization of such systems is directed ortho-lithiation . The acetamido group is a well-established directed metalation group (DMG). Treatment with a strong base like n-butyllithium can lead to deprotonation at the C-3 position of the pyridine ring, ortho to the acetamido group. The resulting lithiated species can then react with a variety of electrophiles to introduce a wide range of substituents at this position.

Another strategy for regioselective functionalization involves the N-oxide of the pyridine ring. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack and can alter the regiochemical outcome of reactions. For instance, treatment of electron-deficient pyridine N-oxides with acyl chlorides and cyclic thioethers can lead to 2-functionalized products. nih.gov

Role as a Versatile Synthetic Synthon

This compound can serve as a valuable starting material, or "synthon," for the construction of more complex heterocyclic systems. The presence of multiple reactive sites allows for its elaboration into a variety of target molecules.

A particularly relevant application is in the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives through multicomponent reactions. These reactions often involve the condensation of an aldehyde, a ketone, malononitrile (B47326), and an ammonium (B1175870) source. researchgate.netscielo.brmdpi.com While this compound itself is not a direct starting material in the cited examples, its precursor, 2-amino-6-cyanopyridine, is a key intermediate. This compound could be readily hydrolyzed to 2-amino-6-cyanopyridine, which can then participate in these powerful bond-forming reactions.

Furthermore, the 2-amino-3-cyanopyridine products can be further cyclized to form pyrido[2,3-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry. mdpi.com The reaction of 2-amino-3-cyanopyridines with formamide (B127407) leads to the formation of the fused pyrimidine (B1678525) ring. This highlights the potential of this compound as a precursor to these important bicyclic heterocycles.

| Starting Materials (for analogous reactions) | Catalyst | Product | Reaction Type | Reference |

| Aldehyde, Ketone, Malononitrile, Ammonium Acetate (B1210297) | Copper Nanoparticles on Charcoal | 2-Amino-3-cyanopyridine derivative | Four-component reaction | researchgate.netscielo.br |

| Aldehyde, Malononitrile, Cyclohexanone, Amines | Fructose/Maltose | 2-Amino-3-cyanopyridine derivative | Four-component reaction | tandfonline.com |

| 2-Amino-3-cyanopyridine derivative | Formamide | Pyrido[2,3-d]pyrimidine derivative | Intermolecular cyclization | mdpi.com |

This table showcases multicomponent reactions for the synthesis of related pyridine systems, illustrating the synthetic potential.

Development of Novel Derivatization Reagents for Analytical Purposes

In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of analytes. This involves chemically modifying the target compound to attach a chromophore or fluorophore.

While there are no specific reports on the use of this compound as a derivatizing reagent, its structural motifs suggest potential applications. 2-Aminopyridine is a well-known derivatizing agent for the analysis of oligosaccharides by HPLC/MS. nih.gov The amino group reacts with the reducing end of the sugar to form a fluorescent derivative.

Given this precedent, this compound could be chemically modified to create a novel derivatizing reagent. For instance, the cyano group could be hydrolyzed to a carboxylic acid, which could then be activated and coupled to a fluorescent or chromophoric tag. Alternatively, the acetamide could be hydrolyzed to the free amine, which could then be used in a similar fashion to 2-aminopyridine. The presence of the cyano group could also be exploited, as it is a functional group that can participate in various chemical transformations. The development of such reagents could be valuable for the sensitive and selective analysis of various classes of compounds. researchgate.netnih.gov 4-Cyanopyridine (B195900) is also noted for its use as a reagent in various analytical techniques. chemimpex.com

Structure Interaction Relationships of N 6 Cyanopyridin 2 Yl Acetamide and Its Analogues

Principles of Molecular Recognition in Cyanopyridine-Acetamide Scaffolds

The cyanopyridine-acetamide scaffold is a key structural motif that dictates how N-(6-cyanopyridin-2-yl)acetamide and its analogues interact with biological targets. The principles of molecular recognition for this scaffold are rooted in the arrangement of its functional groups, which can participate in various non-covalent interactions. The acetamide (B32628) group is particularly significant in defining binding affinity and specificity. The nitrogen and oxygen atoms of the amide can act as hydrogen bond acceptors and donors, while the pyridine (B92270) ring and the cyano group introduce specific electronic and steric features that influence binding.

Rational Design of Derivatives for Modulated Interactions

The rational design of derivatives based on the this compound scaffold aims to fine-tune its interaction profile with specific biological targets. This involves strategic modifications to its structure to alter its electronic, steric, and conformational properties.

Substituent Effects on Electronic and Steric Properties

The introduction of different substituents to the cyanopyridine-acetamide core can significantly alter its electronic and steric characteristics, thereby modulating its binding interactions. The electron-withdrawing nature of the pyrimidine (B1678525) ring in related N-acylhydrazone (NAH) compounds has been shown to increase the rotational barrier of the C-N amide bond, highlighting the electronic influence of the heterocyclic ring. semanticscholar.org

The placement of substituents is critical. For instance, an ortho-alkyl group on an aromatic ring attached to the carbonyl can lead to decoplanarization of the aromatic ring and the carbonyl group, which in turn affects the molecule's conformational equilibrium. semanticscholar.org This steric hindrance can enforce a specific conformation that may be more or less favorable for binding to a target. Computational studies on acetamide-substituted pyridines support the importance of precise synthetic control to manage these effects and prepare biologically active compounds.

The following table summarizes the potential effects of different types of substituents on the cyanopyridine-acetamide scaffold:

| Substituent Type | Potential Electronic Effect | Potential Steric Effect |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Increase electron density on the pyridine ring, potentially altering hydrogen bonding capabilities. | Can increase molecular volume, potentially leading to steric clashes or favorable van der Waals contacts in a binding pocket. |

| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Decrease electron density on the pyridine ring, influencing π-stacking interactions and the acidity of the amide proton. | Can alter the overall shape and size of the molecule, influencing its fit within a binding site. |

| Halogens (e.g., -Cl, -Br) | Inductive electron withdrawal and potential for halogen bonding. | Increase in size and can influence conformation. Crystal structures of related brominated compounds show specific packing determined by intermolecular interactions. nih.gov |

| Bulky Groups (e.g., tert-butyl) | No significant electronic effect. | Introduce significant steric hindrance, which can restrict rotation and lock the molecule into a specific conformation. researchgate.net |

Conformational Flexibility and Rotational Barriers

The conformational flexibility of the this compound scaffold is largely determined by the rotational barrier around the C-N amide bond. This rotation is hindered due to the partial double-bond character of the C-N bond arising from resonance. semanticscholar.org The energy barrier to this rotation is a critical factor in drug design, as it determines the relative populations of different conformers in solution.

Studies on related amide-containing molecules provide insight into the magnitude of these barriers. For formamide (B127407), the rotational barrier is approximately 18 kcal/mol. semanticscholar.org Theoretical studies on the lithium enolate of acetamide showed a much lower rotational barrier of less than 10 kcal/mol. researchgate.net For N,N-dialkylamides, the rotational barriers are even higher, with values of 20.05 kcal/mol for N,N-dimethylformamide and 16.89 kcal/mol for N,N-dimethylacetamide in CCl4. researchgate.net The electron-withdrawing character of the heterocyclic ring in the cyanopyridine-acetamide scaffold is expected to increase this barrier. semanticscholar.org

The table below presents calculated rotational barriers for various amide and urea (B33335) derivatives, which can serve as a reference for understanding the cyanopyridine-acetamide scaffold.

| Compound/System | Method | Rotational Barrier (kcal/mol) |

| Alkyl Substituted Ureas | Calculation | 8.16 - 10.93 researchgate.net |

| Phenylurea | Calculation | 8.6 - 9.4 researchgate.net |

| N,N-dimethylformamide (in CCl4) | Experimental (NMR) | 20.05 researchgate.net |

| N,N-dimethylacetamide (in CCl4) | Experimental (NMR) | 16.89 researchgate.net |

| Carbamate VII | Calculation | Lower than N,N-dialkylamides researchgate.net |

| Lithium Enolate of Acetamide | Calculation | < 10 researchgate.net |

These values indicate that the energy required for rotation around the amide bond is significant, often leading to distinct, slowly interconverting conformers at room temperature, which can be observed by techniques like NMR spectroscopy. semanticscholar.org

Molecular Docking and Ligand Binding Studies (Mechanistic Focus)

Molecular docking and ligand binding studies are essential computational and experimental techniques used to elucidate the interaction mechanisms of this compound and its analogues with their biological targets. These studies provide a detailed picture of the binding mode, identify key interactions, and quantify the energetics of complex formation.

Identification of Key Binding Hotspots

Binding hotspots are specific regions within a protein's binding site that contribute most significantly to the binding free energy. nih.gov Identifying these hotspots is a primary goal of ligand binding studies, as targeting them can lead to more potent and selective compounds. Computational methods like FTMap can identify hotspots by screening for the binding of small molecular probes. nih.gov Experimental techniques such as X-ray crystallography and NMR spectroscopy can also map these regions by observing where fragment-sized molecules cluster on a protein's surface. nih.gov

For scaffolds related to cyanopyridine-acetamide, docking studies have successfully identified key interaction sites. For example, a family of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives was predicted to have a high affinity for a specific groove structure in the hepatitis B virus core protein. nih.gov Similarly, fragment hotspot maps can provide an intuitive visual guide, highlighting where to grow a molecule to engage with these hotspots and alerting chemists to suboptimal interactions. nih.gov In studies of SARS-CoV-2 main protease (Mpro), key interacting amino acids in the active site pocket were identified, including Thr25, His41, and Cys145, which formed multiple hydrogen bonds with the ligand. nih.gov

Energetic Contributions to Ligand-Target Complex Formation

The stability of a ligand-target complex is quantified by its binding free energy (ΔGbind), which is a sum of various energetic contributions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and the desolvation penalty. Molecular docking programs estimate this energy, often reported as a docking score in kcal/mol, to rank potential ligands. nih.gov

For example, in a study of quinazolin-2,4-dione analogues targeting the COVID-19 Mpro, the docked compounds exhibited binding energies in the range of -7.9 to -9.6 kcal/mol. ekb.eg Another study on phytochemicals targeting the same protein reported docking energies from -6.1 to -8.9 kcal/mol. nih.gov These negative values indicate a spontaneous and favorable binding process. The amide fragment and the heterocyclic moiety are often responsible for forming crucial hydrogen bond interactions that anchor the ligand in the binding site. ekb.eg The MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method is a common approach used to re-score docking poses and obtain more accurate binding free energy predictions. nih.gov

The following table summarizes binding energy data from docking studies of related acetamide and heterocyclic compounds against various protein targets.

| Compound Class | Protein Target | Docking Score / Binding Energy (kcal/mol) | Key Interactions Noted |

| Quinazolin-2,4-dione analogues | COVID-19 Mpro | -7.9 to -9.6 | Hydrogen bonds from amide and quinazoline (B50416) moieties. ekb.eg |

| Phytochemicals | COVID-19 Mpro | -6.1 to -8.9 | Hydrogen bonds with Thr25, His41, Asn142, Gly143, Cys145, Met165, Gln189. nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Not specified, but key residues identified. | Hydrogen bonds with S774, A775, K776, V851, D933. mdpi.com |

| 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives | HBV Core Protein | High affinity predicted for a groove structure. | Not specified. nih.gov |

These studies collectively demonstrate that the cyanopyridine-acetamide scaffold and its relatives are adept at forming stable complexes with protein targets, driven by a combination of specific hydrogen bonds and other non-covalent interactions.

Elucidation of Molecular Interaction Mechanisms

The biological activity of this compound and its derivatives is intrinsically linked to their ability to form specific interactions with target macromolecules. These interactions are predominantly non-covalent, though the potential for covalent bond formation exists under certain conditions.

Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, Pi-Interactions)

The structural arrangement of this compound facilitates a variety of non-covalent interactions that are crucial for its binding to biological targets. The acetamide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The pyridine ring itself contains a nitrogen atom that can act as a hydrogen bond acceptor. Furthermore, the cyano group's nitrogen atom is also a potential hydrogen bond acceptor.

The aromatic pyridine ring is capable of engaging in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within a protein's binding pocket. Additionally, cation-π interactions can occur between the electron-rich pyridine ring and cationic residues such as lysine (B10760008) or arginine.

While halogen bonding is not an intrinsic property of this compound itself, it becomes a significant interaction in halogenated analogues. The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) onto the pyridine ring can lead to the formation of halogen bonds with electron-rich atoms like oxygen or sulfur in the binding site. These interactions are directional and can significantly enhance binding affinity and selectivity.

Table 1: Potential Non-Covalent Interactions of this compound

| Functional Group | Potential Interaction Type | Interacting Partner in Biological Systems |

|---|---|---|

| Acetamide (N-H) | Hydrogen Bond Donor | Carbonyl oxygen, Aspartate, Glutamate |

| Acetamide (C=O) | Hydrogen Bond Acceptor | Amide N-H, Arginine, Lysine, Serine |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Amide N-H, Arginine, Lysine, Serine |

| Cyano Nitrogen | Hydrogen Bond Acceptor | Amide N-H, Arginine, Lysine, Serine |

| Pyridine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

Covalent Adduct Formation Mechanisms (If Applicable)

Currently, there is limited direct evidence in the public domain to suggest that this compound itself acts as a covalent modifier under typical physiological conditions. The functional groups present—acetamide, cyano, and pyridine—are generally considered chemically stable.

However, the cyano group (nitrile) is a functional group that, in some molecular contexts and with specific enzymatic activation, can potentially undergo transformation to a more reactive species capable of forming a covalent bond. For instance, it could be hypothesized that a metabolic process could hydrate (B1144303) the nitrile to an amide or reduce it to an amine, which might then participate in different interactions. Another hypothetical, though less common, mechanism could involve the nitrile group acting as an electrophile and reacting with a potent nucleophile in a binding site, though this would likely require significant activation. Without specific experimental data for this compound, these remain theoretical possibilities.

Computational Approaches to Predict Binding Affinity and Selectivity

Computational chemistry plays a pivotal role in understanding the structure-interaction relationships of this compound and in the rational design of its analogues. A variety of computational techniques are employed to predict how modifications to the core structure will affect its binding to a target.

Molecular docking is a primary tool used to predict the preferred orientation of this compound and its analogues within a binding site. Docking algorithms score different poses based on a combination of steric and energetic calculations, providing insights into the key interactions responsible for binding. These studies can, for example, predict whether a hydrogen bond is formed with a specific amino acid residue or if a π-stacking interaction is geometrically favorable.

Quantitative Structure-Activity Relationship (QSAR) studies are another important computational approach. QSAR models attempt to correlate variations in the physicochemical properties of a series of analogues with their biological activity. For this compound derivatives, descriptors such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity) can be used to build a predictive model. This allows for the virtual screening of new analogues and the prioritization of compounds for synthesis.

Molecular dynamics (MD) simulations offer a more dynamic picture of the binding process. By simulating the movement of the ligand within the binding site over time, MD can provide information on the stability of binding poses, the role of solvent molecules, and the conformational changes that may occur in both the ligand and the protein upon binding. Free energy calculations, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can be coupled with MD simulations to provide more accurate predictions of binding affinity.

Table 2: Computational Tools in the Study of this compound Analogues

| Computational Method | Primary Application | Information Gained |

|---|---|---|

| Molecular Docking | Prediction of binding mode | Binding pose, key interactions, initial affinity estimate |

| QSAR | Prediction of biological activity | Correlation of chemical structure with activity, virtual screening |

| Molecular Dynamics (MD) | Simulation of binding dynamics | Stability of interactions, conformational changes, role of solvent |

Applications of N 6 Cyanopyridin 2 Yl Acetamide in Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The structure of N-(6-cyanopyridin-2-yl)acetamide, a member of the broader class of cyanoacetamide derivatives, makes it an excellent precursor for building diverse heterocyclic systems. researchgate.neteurjchem.com Cyanoacetamides are recognized as versatile reagents in organic synthesis, primarily due to the reactivity of the cyano group and the adjacent active methylene (B1212753) group, which can participate in a wide range of condensation and cyclization reactions. researchgate.netresearchgate.net These reactions are fundamental to the creation of five- and six-membered heterocyclic rings, as well as more complex fused systems. researchgate.netsapub.orgresearchgate.net The pyridine (B92270) ring within this compound adds another layer of functionality and is often integrated into the final heterocyclic scaffold, influencing its chemical properties and biological activity.

Pyridine-fused heterocycles are a class of compounds with significant importance in medicinal chemistry and material sciences due to their unique structural and electronic properties. bohrium.comias.ac.in These systems, which feature a pyridine ring fused to another heterocyclic ring, often exhibit enhanced biological activity compared to their individual components. bohrium.com The synthesis of these structures can be approached by constructing a new ring onto a pre-existing pyridine core.

While direct examples utilizing this compound for all types of pyrido-fused heterocycles are specific, the general reactivity of cyanoacetamide derivatives is well-established in forming such scaffolds. For instance, derivatives of 2-cyano-N-(pyridin-yl)acetamide are employed in reactions to build fused systems like pyrazolo[1,5-a]pyridines and other complex polycyclic structures containing a pyridine moiety. The cyano and acetamide (B32628) groups can be manipulated to react with various reagents to close new rings around the initial pyridine structure. A related compound, 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide, has been used as a starting material to synthesize a new series of bipyridine derivatives, demonstrating the utility of the cyanopyridine scaffold in creating complex linked heterocyclic systems. nih.gov

Thienopyridines, which contain fused thiophene (B33073) and pyridine rings, are another important class of heterocycles. The synthesis of thiophene rings often involves the reaction of a compound containing an active methylene group with elemental sulfur and a suitable ketone or aldehyde, a reaction known as the Gewald reaction. Cyanoacetamide derivatives are excellent substrates for this type of transformation. researchgate.net

In a relevant synthetic application, a derivative of a cyanopyridine acetamide is used to construct molecules containing both thiophene and pyridine rings. For example, the compound 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide serves as a key intermediate for creating a series of novel compounds. nih.gov This precursor is synthesized from a cyanopyridin-2-ol starting material, highlighting a synthetic pathway where a thiophene ring is linked to a bipyridine system that originates from a cyanopyridine core. This demonstrates the role of cyanopyridine-based structures in the synthesis of complex scaffolds incorporating a thiophene ring. nih.gov

Table 1: Synthesis of Thiophene-containing Bipyridine Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Hydroxy-6-(thiophen-2-yl)-4,4'-bipyridine-3-carbonitrile | Ethyl bromoacetate (B1195939) | Ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate | nih.gov |

Quinazolinone is a privileged scaffold in medicinal chemistry, and hybrid molecules incorporating this moiety are of significant interest. This compound and its derivatives serve as valuable precursors in the construction of such complex hybrids. In one notable example, a related acetyl derivative is utilized in a one-pot multicomponent reaction with malononitrile (B47326) and various aromatic aldehydes to furnish enaminonitrile derivatives. nih.gov These intermediates are key in the synthesis of N-(4-(6-amino-4-(4-substituted phenyl)-5-cyanopyridin-2-yl)phenyl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)-acetamide. nih.gov This synthesis showcases how the acetamide portion of the molecule can be elaborated and linked to a quinazolinone core, resulting in a complex hybrid molecule with potential applications as a PARP-1 inhibitor. nih.gov The synthesis of hybrid quinazoline-based heterocycles often involves building upon a core structure, and the reactivity of the acetamide group is crucial in these synthetic strategies. nih.gov

Table 2: Synthesis of Quinazolinone Hybrids

| Starting Material | Reagents | Resulting Moiety | Reference |

|---|

Ligand Design and Coordination Chemistry

While extensive studies on this compound specifically as a ligand in coordination complexes are not widely documented, its structural features suggest significant potential in this area. The pyridine nitrogen atom and the cyano group are both potential coordination sites for metal ions. The acetamide group can also participate in coordination, either through the carbonyl oxygen or the amide nitrogen, although the latter is less common.

The crystal structure analysis of a closely related compound, N-[4-amino-5-cyano-6-(methyl-sulfan-yl)pyridin-2-yl]acetamide, reveals key intermolecular interactions that are fundamental to coordination chemistry and ligand design. who.intnih.gov The molecule forms dimers through N-H···O hydrogen bonds between the acetamide groups. These dimers are further linked by N-H···N hydrogen bonds involving the pyridine ring and cyano groups, creating ribbons. who.intnih.gov This capacity for forming specific, directional hydrogen bonds is a critical aspect of ligand design for creating predictable assemblies and for molecular recognition. The ability of the pyridine and cyano nitrogens to engage in such interactions indicates their availability for coordinating with metal centers.

Building Block for Supramolecular Architectures

The ability of this compound and its derivatives to form ordered, self-assembled structures makes it a valuable building block for supramolecular chemistry. ekb.eg Supramolecular architectures are formed through non-covalent interactions, such as hydrogen bonding and π-π stacking.

The crystal structure of N-[4-amino-5-cyano-6-(methyl-sulfan-yl)pyridin-2-yl]acetamide hemihydrate provides a clear example of this behavior. who.intnih.gov In the solid state, the molecules self-assemble into a complex three-dimensional network. This assembly is driven by a combination of interactions:

Hydrogen Bonding: N-H···O bonds create dimers, N-H···N bonds form ribbons, and further hydrogen bonds involving water molecules link these ribbons into sheets. who.intnih.gov

This demonstrates that the cyanopyridine acetamide scaffold possesses the necessary functional groups and geometry to direct its own assembly into complex, higher-order structures. This inherent self-assembly property is a key requirement for a building block in the bottom-up construction of novel supramolecular materials.

Advanced Analytical Methodologies for N 6 Cyanopyridin 2 Yl Acetamide Characterization in Complex Matrices

Chromatographic Method Development

Chromatographic techniques are fundamental for separating N-(6-cyanopyridin-2-yl)acetamide from impurities, starting materials, and degradation products. The choice between liquid and gas chromatography depends largely on the compound's physicochemical properties.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment and quantitative analysis of this compound due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds. Reversed-phase HPLC is typically the mode of choice.

Research Findings: A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pyridine (B92270) ring and cyano group in the molecule provide a strong chromophore, making UV detection highly effective. The development of such a method would focus on optimizing parameters to achieve a symmetric peak shape, good resolution from potential impurities, and a short analysis time.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column offering good retention and efficiency for aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Provides good separation and peak shape. Formic acid helps to protonate the pyridine nitrogen, reducing peak tailing. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, balancing analysis time and pressure. |

| Detection | UV at ~254 nm or ~275 nm | The aromatic pyridine ring exhibits strong absorbance in this region, ensuring high sensitivity. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC) Considerations (if volatile derivatives exist)

Direct analysis of this compound by Gas Chromatography (GC) is challenging. The presence of the polar amide functional group leads to a high boiling point and potential for thermal degradation in the hot GC injector. nih.govacs.org Studies on similar acetamide (B32628) compounds show that thermal decomposition can occur at temperatures below the boiling point, leading to inaccurate quantification. nih.govacs.org

Research Findings: For GC analysis to be viable, derivatization is typically required to convert the polar N-H group into a more volatile and thermally stable functional group. researchgate.netresearchgate.net Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common strategy. researchgate.netnih.gov This process replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group, reducing polarity and preventing intermolecular hydrogen bonding. researchgate.net However, one must consider that injector temperatures should be carefully optimized to avoid decomposition even of the derivatives. nih.gov

Table 2: Key Considerations for GC Analysis of this compound

| Consideration | Detail | Scientific Rationale |

|---|---|---|

| Volatility | Low due to the polar amide group and aromatic system. | High temperatures are needed for volatilization, which increases the risk of thermal breakdown. nih.gov |

| Thermal Stability | Potentially unstable at high temperatures. | Amides can decompose in hot GC injectors, forming artifactual products and leading to inaccurate results. acs.orgnih.gov |

| Derivatization | Essential for reliable analysis. | Silylation or acylation can increase volatility and thermal stability, making the compound amenable to GC. researchgate.netresearchgate.net |

| Column Choice | Mid-polarity capillary column (e.g., DB-5ms, DB-17ms). | A stationary phase must be chosen to effectively separate the derivatized analyte from by-products of the derivatization reaction and other matrix components. |

| Injector Temp. | Must be optimized carefully. | Should be high enough for efficient volatilization but low enough to prevent thermal decomposition of the derivative. nih.gov |

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenating chromatographic separation with mass spectrometry (MS) provides a powerful tool for both the definitive identification and sensitive quantification of this compound.

LC-MS: Liquid Chromatography-Mass Spectrometry is ideally suited for this compound. Using an electrospray ionization (ESI) source, typically in positive ion mode, the molecule can be readily ionized. The pyridine nitrogen is a basic site that will easily accept a proton to form the protonated molecule [M+H]⁺, which can be monitored for highly selective quantification. Further fragmentation (MS/MS) can be induced to generate characteristic product ions for unequivocal structural confirmation.

GC-MS: Gas Chromatography-Mass Spectrometry would be applied to the derivatized form of the compound. nih.gov Electron ionization (EI) would likely be used, causing extensive and reproducible fragmentation. nih.gov The resulting mass spectrum, with its unique pattern of fragment ions, serves as a chemical fingerprint for identification.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Parent Ion (m/z) | Predicted Major Fragment Ions (m/z) | Notes |

|---|---|---|---|---|

| LC-MS | ESI (+) | 162.07 [M+H]⁺ | 120.05 [M+H - CH₂CO]⁺, 103.04 [C₆H₃N₂]⁺ | Fragmentation would likely involve the loss of the acetyl group. |

| GC-MS (of TMS derivative) | EI | 233.11 [M]⁺ | 218.08 [M-CH₃]⁺, 190.09 [M-CH₃CO]⁺, 73.05 [(CH₃)₃Si]⁺ | Based on derivatization with a trimethylsilyl group. The spectrum would be characterized by the loss of a methyl radical from the TMS group and cleavage of the acetyl group. |

Chiral Separation Techniques (for enantiomeric forms of derivatives)

The parent molecule, this compound, is achiral and does not exist as enantiomers. However, if a chiral center is introduced through derivatization—for example, by reaction with a chiral acid to form a diastereomeric amide or ester linkage elsewhere on a modified version of the molecule—then separation of these resulting diastereomers or enantiomers would be necessary.